molecular formula C6H13NO3 B13400018 2-Methyl-3,4,5-piperidinetriol

2-Methyl-3,4,5-piperidinetriol

Cat. No.: B13400018
M. Wt: 147.17 g/mol
InChI Key: VYOCYWDJTQRZLC-UHFFFAOYSA-N
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Description

2-Methyl-3,4,5-piperidinetriol is an organic compound belonging to the class of piperidines. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,4,5-piperidinetriol can be achieved through several methods. One common approach involves the reduction of 2-methyl-3,4,5-piperidinedione using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity of the compound. The reaction is carried out in a hydrogenation reactor with a suitable catalyst, such as palladium on carbon, under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,4,5-piperidinetriol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-3,4,5-piperidinetriol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For example, it may inhibit glycosidases, leading to altered carbohydrate metabolism . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3,4,5-piperidinetriol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methylpiperidine-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(8)2-7-3/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOCYWDJTQRZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(CN1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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